molecular formula C16H16INO3S B7558628 2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester

2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester

Cat. No.: B7558628
M. Wt: 429.3 g/mol
InChI Key: IZFDISITENRGTM-UHFFFAOYSA-N
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Description

2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester is a complex organic compound characterized by its thiophene ring structure, iodine atom, and acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the iodination of thiophene derivatives, followed by acetylation and esterification reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like iodide ions (I-) or other halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its iodine atom makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Biology: In biological research, 2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester can be employed as a probe or inhibitor in studying enzyme activities and biological pathways.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

  • 2-Acetylamino-5-iodo-4-methyl-thiophene-3-carboxylic acid ethyl ester

  • 2-Acetylamino-5-iodo-4-phenyl-thiophene-3-carboxylic acid ethyl ester

  • 2-Acetylamino-5-iodo-4-(p-tolyl)-thiophene-3-carboxylic acid methyl ester

Uniqueness: Compared to these similar compounds, 2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester stands out due to its specific structural features, such as the presence of the ethyl ester group, which can influence its reactivity and applications.

Properties

IUPAC Name

ethyl 2-acetamido-5-iodo-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO3S/c1-4-21-16(20)13-12(11-7-5-9(2)6-8-11)14(17)22-15(13)18-10(3)19/h5-8H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFDISITENRGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)I)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester
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2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester
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2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester
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2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester
Reactant of Route 6
2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester

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